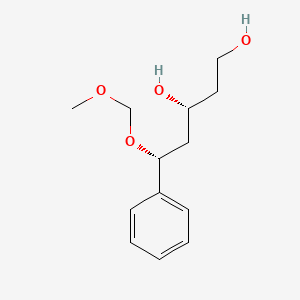
(3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol
Description
(3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol is an organic compound characterized by its unique structure, which includes a methoxymethoxy group and a phenyl group attached to a pentane backbone
Properties
CAS No. |
923037-07-4 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
(3R,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol |
InChI |
InChI=1S/C13H20O4/c1-16-10-17-13(9-12(15)7-8-14)11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3/t12-,13-/m1/s1 |
InChI Key |
NNCHZAJJWNZSDU-CHWSQXEVSA-N |
Isomeric SMILES |
COCO[C@H](C[C@@H](CCO)O)C1=CC=CC=C1 |
Canonical SMILES |
COCOC(CC(CCO)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the methoxymethoxy group through a reaction with methoxymethyl chloride in the presence of a base. The phenyl group can be introduced via a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2R,3R,5R)-7-iodo-3-(methoxymethoxy)-2,5-dimethylheptanoate
- (3R,5R)-3-[®-(6S)-1,4-dioxa-8-thiaspiro[4.5]decan-6-yl(methoxymethoxy)methyl]-5-[(1S,2R)-2-(2-ethyl-1,3-dithian-2-yl)-1-hydroxypropyl]thian-4-one
- [(4S)-5-[(2R,3R,4R,5R)-5-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-hydroxy-4-(methoxymethoxy)oxolan-2-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 2,2-dimethylpropanoate
Uniqueness
(3R,5R)-5-(Methoxymethoxy)-5-phenylpentane-1,3-diol is unique due to its specific structural features, such as the methoxymethoxy group and the phenyl group attached to a pentane backbone. These features may confer distinct chemical and biological properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


